2-(Dimethylamino)-5-nitrobenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

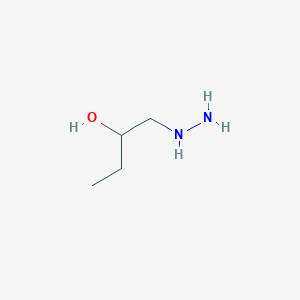

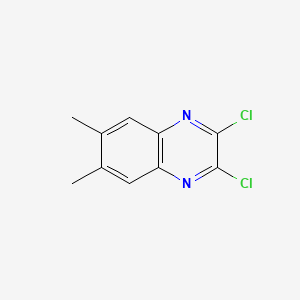

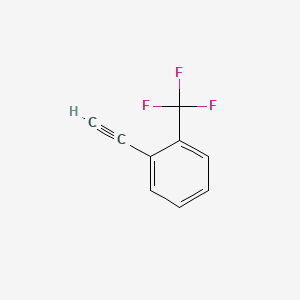

The compound is a derivative of benzaldehyde, which is an aromatic aldehyde. It has a nitro group (-NO2) at the 5th position and a dimethylamino group (-N(CH3)2) at the 2nd position on the benzene ring .

Synthesis Analysis

While specific synthesis methods for “2-(Dimethylamino)-5-nitrobenzaldehyde” are not available, similar compounds such as 2-dimethylaminoethyl methacrylate have been synthesized through free radical graft polymerization .Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring with a nitro group (-NO2) at the 5th position and a dimethylamino group (-N(CH3)2) at the 2nd position .Scientific Research Applications

Antimicrobial and Anticancer Activity

Research into 2-(Dimethylamino)-5-nitrobenzaldehyde and its derivatives has explored their potential in antimicrobial and anticancer applications. Metallation of imines derived from the reaction of o-aminothiophenol with N,N-dimethylaminobenzaldehyde showed significant antimicrobial activity against both gram-positive and gram-negative bacteria and fungi. Furthermore, some compounds exhibited in vitro anticancer activity toward breast cancer, highlighting the potential of these compounds in medical applications (El-Sawi & Sayed, 2013).

Photochemistry

2-Nitrobenzaldehyde, closely related to 2-(Dimethylamino)-5-nitrobenzaldehyde, has been utilized as a chemical actinometer for solution and ice photochemistry. Its properties, including light absorbance and photochemical behavior in solution (water and acetonitrile) and on water ice, have been extensively studied. These findings support the use of 2-nitrobenzaldehyde as a reliable actinometer for studying photochemical processes, with applications extending from laboratory research to environmental monitoring (Galbavy, Ram, & Anastasio, 2010).

Organocatalysis

The compound and its derivatives have also been investigated for their role in organocatalysis. Studies on inherently chiral calix[4]arene-based bifunctional organocatalysts, which include derivatives of 2-(Dimethylamino)-5-nitrobenzaldehyde, have demonstrated their efficacy in promoting enantioselective aldol reactions. These reactions are crucial in the synthesis of chiral molecules, which have wide applications in pharmaceuticals and fine chemicals (Xu, Li, Chen, & Huang, 2008).

Antibacterial Properties

The antibacterial properties of hydrazone compounds derived from 4-dimethylaminobenzohydrazide and 2-(Dimethylamino)-5-nitrobenzaldehyde have been explored. These studies reveal the potential of such compounds as effective antibacterial materials, indicating their significance in developing new antimicrobial agents (He & Xue, 2021).

Antimicrobial and Biomolecular Interaction Properties

Further research has delved into nickel(II) complexes of Schiff base ligands derived from 2-(Dimethylamino)-5-nitrobenzaldehyde, showcasing their structural, electrochemical, biomolecular interaction, and antimicrobial properties. These complexes exhibit significant antimicrobial activity and offer insights into the molecular mechanisms underlying these interactions, suggesting their application in biomedicine and materials science (Jayamani et al., 2018).

properties

IUPAC Name |

2-(dimethylamino)-5-nitrobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-10(2)9-4-3-8(11(13)14)5-7(9)6-12/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBISLQQKJKDSRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401285 |

Source

|

| Record name | 2-(dimethylamino)-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylamino)-5-nitrobenzaldehyde | |

CAS RN |

34601-40-6 |

Source

|

| Record name | 2-(dimethylamino)-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,6-Dimethyl-3-oxo-2,3-dihydro-benzo[1,4]-oxazin-4-yl)-propionic acid](/img/structure/B1308372.png)

amino]-acetic acid](/img/structure/B1308374.png)

![3-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}propanoic acid](/img/structure/B1308403.png)

amino]acetic acid](/img/structure/B1308404.png)